molecular formula C12H8ClN3S B8692209 4-chloro-6-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine

4-chloro-6-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine

Cat. No.: B8692209
M. Wt: 261.73 g/mol
InChI Key: CUURLLLXVGYGBR-UHFFFAOYSA-N
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Description

4-chloro-6-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a chloro group at the 4-position, a pyridin-3-yl group at the 2-position, and a methyl group at the 6-position. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene derivatives, with formamidine or other suitable reagents to form the thieno[2,3-d]pyrimidine core.

    Substitution with Pyridin-3-yl Group: The pyridin-3-yl group is introduced through nucleophilic substitution reactions, often using pyridine derivatives and appropriate catalysts.

    Methylation: The methyl group at the 6-position can be introduced using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridin-3-yl and thieno[2,3-d]pyrimidine moieties.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, facilitated by palladium catalysts.

Common Reagents and Conditions

    Chlorinating Agents: POCl3, SOCl2

    Methylating Agents: CH3I, (CH3O)2SO2

    Catalysts: Palladium catalysts for coupling reactions

Major Products

    Substituted Derivatives: Products with various substituents replacing the chloro group.

    Coupled Products: Products formed through coupling reactions with aryl or alkyl groups.

Scientific Research Applications

4-chloro-6-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent, particularly in the development of kinase inhibitors for cancer treatment.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-6-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and blocking signal transduction pathways involved in cell proliferation and survival. This leads to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Pyrrolo[2,3-d]pyrimidine: Shares structural similarities and is used in similar applications.

    Thieno[3,2-d]pyrimidine: Another thienopyrimidine derivative with comparable properties.

Uniqueness

4-chloro-6-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of chloro, pyridin-3-yl, and methyl groups makes it a versatile scaffold for the development of novel bioactive compounds.

Properties

Molecular Formula

C12H8ClN3S

Molecular Weight

261.73 g/mol

IUPAC Name

4-chloro-6-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C12H8ClN3S/c1-7-5-9-10(13)15-11(16-12(9)17-7)8-3-2-4-14-6-8/h2-6H,1H3

InChI Key

CUURLLLXVGYGBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)N=C(N=C2Cl)C3=CN=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The replacement of the keto group by Cl under the formation of the aromatic pyrimidine ring takes place under standard conditions. A mixture of POCl3 (18 ml) with 3,4-dihydro-4-oxo-2-(pyridin-3-yl)-6-methyl-thieno-[2,3-d]-pyrimidine (6 g) is refluxed for 4 hours under the addition of N,N-dimethylaniline (1,8 m). The usual workup yields 4-chloro-2-(pyridin-3-yl)-6-methyl-thieno-[2,3-d]-pyrimidine (5 g)
Name
Quantity
18 mL
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reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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Synthesis routes and methods II

Procedure details

The replacement of the keto group by Cl under the formation of the aromatic pyrimidine ring takes place under standard conditions. A mixture of POCl3 (18 ml) with 3,4-dihydro-4-oxo-2,4pyridin-3-yl)-6-methyl-thieno-[2,3-d]-pyrimidine (6 g) is refluxed for 4 hours under the addition of N,N-dimethylaniline (1,8 m). The usual workup yields 4-chloro-2-(pyridin-3-yl)-6-methyl-thieno-[2,3-d]-pyrimidine (5 g).
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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